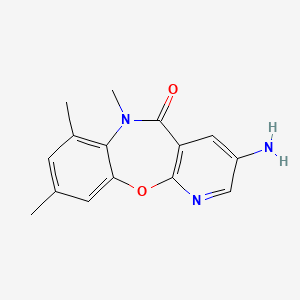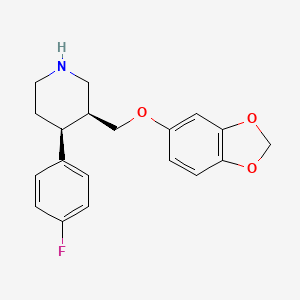
Paroxetine, cis-(+/-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor widely used in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, and social anxiety disorder . It is known for its potent antidepressant effects and is marketed under various trade names such as Aropax, Paxil, Pexeva, Seroxat, Sereupin, and Brisdelle .
准备方法
Synthetic Routes and Reaction Conditions
Paroxetine is synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 3,4-methylenedioxyphenylacetonitrile to form a nitrile intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the piperidine ring.
Industrial Production Methods
Industrial production of paroxetine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and minimize impurities .
化学反应分析
Types of Reactions
Paroxetine undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form its N-oxide derivative.
Reduction: The nitro group in paroxetine intermediates can be reduced to an amine.
Substitution: Paroxetine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of paroxetine, such as its N-oxide and substituted analogs .
科学研究应用
Paroxetine has a wide range of scientific research applications:
作用机制
Paroxetine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Paroxetine binds to the serotonin transporter and stabilizes its outward-open conformation, preventing serotonin reuptake . The molecular targets involved include the serotonin transporter and various serotonin receptors .
相似化合物的比较
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor with a broader spectrum of activity and different side effect profile.
Citalopram: Known for its high selectivity for the serotonin transporter and fewer drug interactions compared to paroxetine.
Uniqueness of Paroxetine
Paroxetine is unique among selective serotonin reuptake inhibitors due to its high potency and relatively short half-life, which allows for rapid onset of action. It also has a distinct side effect profile, including a higher incidence of withdrawal symptoms upon discontinuation .
属性
CAS 编号 |
1396174-70-1 |
|---|---|
分子式 |
C19H20FNO3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |
InChI 键 |
AHOUBRCZNHFOSL-WMLDXEAASA-N |
手性 SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


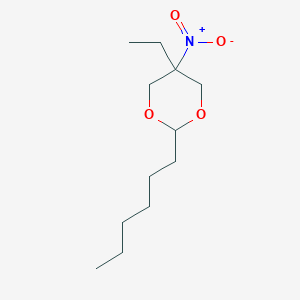
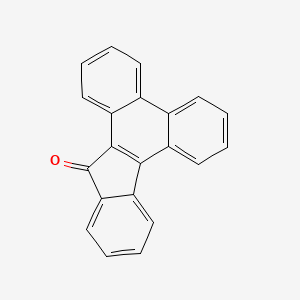
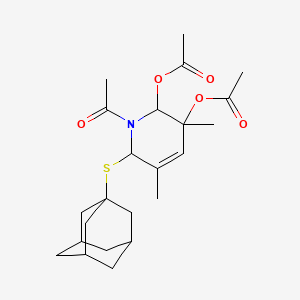

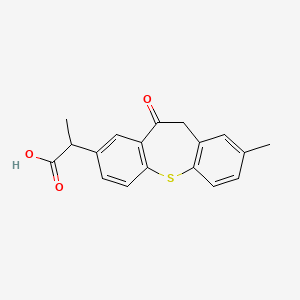
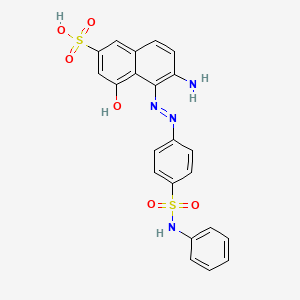
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)



